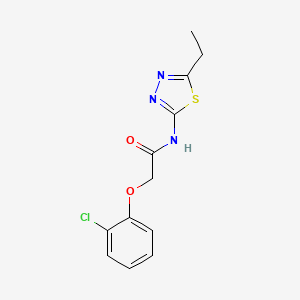![molecular formula C18H23N3O2S B6017599 5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide](/img/structure/B6017599.png)
5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide, also known as MPTF, is a small molecule compound that has been extensively studied for its potential use in scientific research. MPTF has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a wide range of biological processes.
Mechanism of Action
The mechanism of action of 5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide is not fully understood, but it is believed to act as a modulator of ion channels and G protein-coupled receptors. This compound has been shown to bind to the TRPM8 channel and alter its activity, suggesting that it may act as an allosteric modulator of this channel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of ion channels and G protein-coupled receptors, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide in lab experiments is its specificity for ion channels and G protein-coupled receptors, which allows for targeted investigation of these proteins. However, the limited understanding of this compound's mechanism of action and potential off-target effects may limit its usefulness in certain experiments.
Future Directions
For research on 5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide include further investigation of its mechanism of action and potential off-target effects, as well as exploration of its use in studying other biological processes. Additionally, the development of more specific and potent this compound analogs may allow for more targeted investigation of ion channels and G protein-coupled receptors.
Synthesis Methods
5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 2-furoic acid with methylthiomethyl chloride, followed by reaction with N-(2-pyridinylmethyl)piperidine. Alternatively, this compound can be synthesized using a one-pot procedure involving the reaction of 2-furoic acid, methylthiomethyl chloride, and N-(2-pyridinylmethyl)piperidine in the presence of a base.
Scientific Research Applications
5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide has been used in a variety of scientific research applications, including studies of ion channels, G protein-coupled receptors, and protein-protein interactions. This compound has been shown to modulate the activity of several ion channels, including the TRPM8 channel, and has been used to investigate the role of these channels in various physiological processes.
properties
IUPAC Name |
5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-24-13-16-7-8-17(23-16)18(22)20-15-6-4-10-21(12-15)11-14-5-2-3-9-19-14/h2-3,5,7-9,15H,4,6,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXIALZGZFVYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)NC2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B6017534.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B6017542.png)
![3-chloro-N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017565.png)
![6-(1-azepanyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017566.png)
![2-(1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6017570.png)
![1-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B6017585.png)
![2-{4-[5-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzoxazol-2-yl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6017593.png)
![7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6017598.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B6017603.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B6017607.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6017614.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)
![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)